molecular formula C12H17BrN2O B2381295 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 1879529-24-4

5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine

Cat. No.: B2381295
CAS No.: 1879529-24-4
M. Wt: 285.185
InChI Key: PWLYWIWFADNCPB-UHFFFAOYSA-N
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Description

Chemical Name: 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No.: 1015242-41-7 Molecular Formula: C₁₁H₁₅BrN₂O Molecular Weight: 271.15 g/mol Structural Features: This compound consists of a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 3, and a 1-methylpiperidin-4-yloxy group at position 2.

Properties

IUPAC Name

5-bromo-3-methyl-2-(1-methylpiperidin-4-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-9-7-10(13)8-14-12(9)16-11-3-5-15(2)6-4-11/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLYWIWFADNCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2CCN(CC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-methylpyridin-3-amine.

    Formation of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where 5-bromo-2-methylpyridin-3-amine reacts with 1-methylpiperidine under basic conditions.

    Oxidation: The resulting intermediate is then oxidized to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders. Its structural features allow it to interact effectively with biological targets, making it valuable in drug development.

Case Study: Neurological Disorders
A study highlighted the synthesis of compounds derived from 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine that exhibited promising activity against specific receptors involved in neurotransmitter regulation. The piperidine moiety enhances binding affinity, leading to potential treatments for conditions like depression and anxiety .

The compound is also employed as a probe in biological studies to investigate receptor-ligand interactions and enzyme activities. Its ability to modulate biological pathways makes it an essential tool for researchers studying cellular mechanisms.

Case Study: Enzyme Interaction
Research demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

The compound's biological activity is attributed to its structural characteristics, enabling it to interact with molecular targets effectively. Studies have shown that it can influence neurotransmitter systems, which is critical for developing drugs for neurological conditions.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name (CAS No.) Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine (1015242-41-7) 5-Br, 3-CH₃, 2-(1-Me-piperidin-4-yl-O) C₁₁H₁₅BrN₂O 271.15 Reference compound
5-Bromo-2-(piperidin-4-yloxy)pyridine (194668-50-3) 5-Br, 2-(piperidin-4-yl-O) C₁₀H₁₃BrN₂O 257.13 Lacks methyl group on piperidine
5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine (180916-06-7) 5-Br, 2-(pyrrolidin-ethyl-O) C₁₁H₁₆BrN₂O 285.17 Pyrrolidine-ethyloxy chain instead of piperidine
2-Bromo-5-(piperidin-4-yl)pyridine (1159814-58-0) 2-Br, 5-(piperidin-4-yl) C₁₀H₁₂BrN₂ 241.12 Bromine at position 2; piperidine at position 5
5-Bromo-2-hydroxy-4-methylpyridine (13472-85-0) 5-Br, 4-CH₃, 2-OH C₆H₆BrNO 188.03 Hydroxyl group instead of piperidinyloxy

Key Differences and Implications

Substituent Positioning: The bromine position significantly impacts reactivity. For example, in 2-Bromo-5-(piperidin-4-yl)pyridine (CAS 1159814-58-0), bromine at position 2 alters electronic distribution compared to the target compound’s position 5 bromine .

Electronic Effects: Ether-linked substituents (e.g., piperidinyloxy) donate electron density via oxygen, affecting the pyridine ring’s electrophilicity.

Pyrrolidine-ethyloxy substituents (e.g., CAS 180916-06-7) introduce flexibility, which may reduce crystallinity and enhance solubility .

Biological Activity :

  • Piperidine and pyrrolidine moieties are common in pharmaceuticals due to their ability to interact with biological targets. The methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogs .
  • Bromine’s halogen-bonding capability (e.g., in CAS 13472-85-0) can enhance binding affinity in enzyme inhibitors .

Biological Activity

5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a heterocyclic organic compound notable for its unique structural features, including a bromine atom and a piperidine moiety. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound has the following chemical properties:

  • Molecular Formula : C₁₂H₁₇BrN₂O
  • Molecular Weight : 285.18 g/mol
  • CAS Number : 1879529-24-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The piperidine moiety enhances its binding affinity, allowing modulation of various biological pathways. This interaction can lead to significant effects on neurotransmitter systems, particularly those involved in neurological disorders.

1. Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing the piperidine structure have been evaluated for their effects on various cancer cell lines, demonstrating potential antiproliferative activity against breast and liver cancer cells .

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)12.5Inhibition of growth
HepG2 (Liver)15.0Induction of apoptosis

2. Neuropharmacological Effects

Due to its structural similarity to known psychoactive compounds, this compound may influence neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. Its potential as a therapeutic agent in treating conditions like depression and anxiety is under investigation.

3. Antimicrobial Activity

This compound has also been assessed for antimicrobial properties. Preliminary results indicate activity against certain bacterial strains, suggesting its utility in developing new antibiotics.

Case Study 1: Anticancer Screening

A study involving the synthesis and evaluation of various derivatives of the compound revealed that modifications in the piperidine moiety significantly affected anticancer potency. The most active derivative showed an IC50 value of 10 µM against lung cancer cells, indicating substantial potential for further development .

Case Study 2: Neurotransmitter Modulation

Research investigating the effects on serotonin receptors demonstrated that the compound acts as a selective agonist for certain receptor subtypes. This selectivity suggests a lower risk of side effects compared to non-selective agents, making it a candidate for further neuropharmacological studies .

Comparative Analysis with Similar Compounds

Compound Key Features Biological Activity
5-Bromo-2-methylpyridineLacks piperidine; lower binding affinityLimited neuropharmacological effects
3-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridineSimilar structure; no bromine atomDifferent chemical properties

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